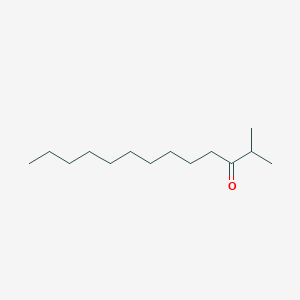
2-Methyltridecan-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyltridecan-3-one is an organic compound with the chemical formula C14H28O. It is a ketone with a methyl group attached to the second carbon and a ketone functional group on the third carbon of a tridecane chain. This compound is part of the broader class of aliphatic ketones, which are known for their diverse applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
2-Methyltridecan-3-one can be synthesized through several methods. One common approach involves the oxidation of 2-methyltridecan-3-ol using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4). The reaction typically occurs under acidic conditions to facilitate the oxidation process.
Another method involves the Friedel-Crafts acylation of 2-methyltridecane with acetyl chloride (CH3COCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). This reaction introduces the ketone functional group at the desired position on the tridecane chain.
Industrial Production Methods
Industrial production of this compound often employs large-scale oxidation processes using environmentally friendly oxidizing agents. Catalytic oxidation using molecular oxygen (O2) in the presence of transition metal catalysts is a preferred method due to its efficiency and reduced environmental impact.
化学反应分析
Types of Reactions
2-Methyltridecan-3-one undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the ketone into a carboxylic acid.
Reduction: Reduction of the ketone group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) yields 2-methyltridecan-3-ol.
Substitution: The ketone group can participate in nucleophilic substitution reactions, forming derivatives like oximes or hydrazones.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4), molecular oxygen (O2) with transition metal catalysts.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Hydroxylamine (NH2OH) for oxime formation, hydrazine (N2H4) for hydrazone formation.
Major Products
Oxidation: 2-Methyltridecanoic acid.
Reduction: 2-Methyltridecan-3-ol.
Substitution: this compound oxime, this compound hydrazone.
科学研究应用
2-Methyltridecan-3-one has several applications in scientific research:
Chemistry: Used as a precursor in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biological systems and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 2-Methyltridecan-3-one involves its interaction with specific molecular targets. As a ketone, it can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound’s hydrophobic tridecane chain allows it to interact with lipid membranes, potentially affecting membrane fluidity and function.
相似化合物的比较
Similar Compounds
2-Methyltridecane: An isomer with a similar structure but lacks the ketone functional group.
3-Methyltridecan-2-one: A positional isomer with the ketone group on the second carbon and the methyl group on the third carbon.
2-Methylundecan-3-one: A shorter chain analog with similar functional groups.
Uniqueness
2-Methyltridecan-3-one is unique due to its specific placement of the methyl and ketone groups, which imparts distinct chemical and physical properties. Its longer carbon chain compared to similar compounds like 2-Methylundecan-3-one provides different solubility and interaction characteristics, making it suitable for specific applications in research and industry.
属性
CAS 编号 |
40239-35-8 |
|---|---|
分子式 |
C14H28O |
分子量 |
212.37 g/mol |
IUPAC 名称 |
2-methyltridecan-3-one |
InChI |
InChI=1S/C14H28O/c1-4-5-6-7-8-9-10-11-12-14(15)13(2)3/h13H,4-12H2,1-3H3 |
InChI 键 |
WPOGLKZZPSTJRU-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCC(=O)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



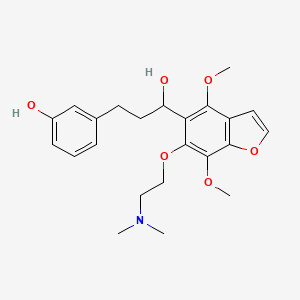
![Ethyl [4-(4-chlorophenyl)-2-(diethylamino)-1,3-thiazol-5-yl]acetate](/img/structure/B14657977.png)
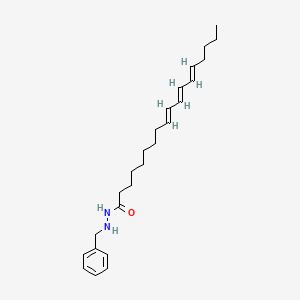
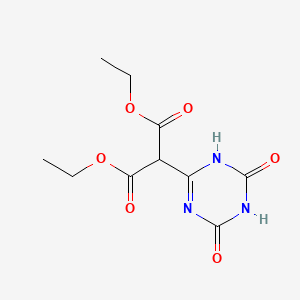
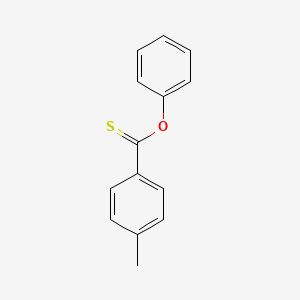

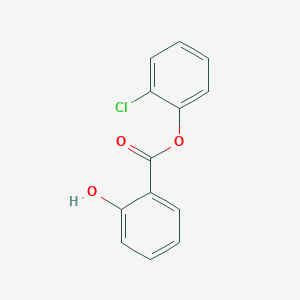
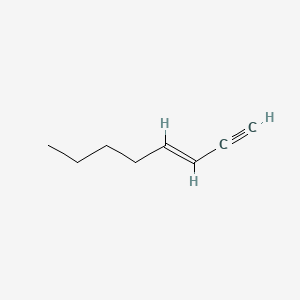


![3-(Diethylamino)-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14658034.png)


